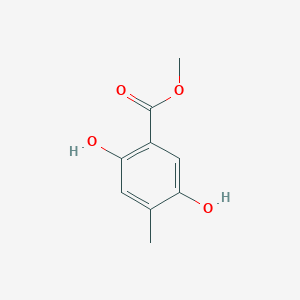![molecular formula C17H19N3S B13910619 2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole](/img/structure/B13910619.png)
2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals. This particular compound features a benzotriazole core with a 2-methyl-1-[(3-methylphenyl)sulfanyl]propyl substituent, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., 3-methylthiophenol) reacts with an alkyl halide (e.g., 2-bromo-2-methylpropane) under basic conditions.
Coupling of the Substituents: The final step involves coupling the sulfanyl-substituted propyl group to the benzotriazole core through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the sulfanyl group.
Substitution: The benzotriazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Functionalized benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor and UV stabilizer in various industrial applications.
Wirkmechanismus
The mechanism of action of 2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole core can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotriazole: The parent compound, known for its corrosion inhibition and UV stabilization properties.
2-Methylbenzotriazole: A derivative with similar applications but different substituent effects.
3-Methylphenylsulfanylbenzotriazole: A compound with a similar sulfanyl group but different substitution pattern.
Uniqueness
2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C17H19N3S |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-[2-methyl-1-(3-methylphenyl)sulfanylpropyl]benzotriazole |
InChI |
InChI=1S/C17H19N3S/c1-12(2)17(21-14-8-6-7-13(3)11-14)20-18-15-9-4-5-10-16(15)19-20/h4-12,17H,1-3H3 |
InChI-Schlüssel |
SXHQGNUBXZZQPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)SC(C(C)C)N2N=C3C=CC=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13910536.png)


![(2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B13910555.png)


![[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13910586.png)





![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)

